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Compound of Interest

Compound Name: (R)-MPH-220

Cat. No.: B15603137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-MPH-220, a

stereoisomer of the novel myosin inhibitor MPH-220. While its enantiomer, (S)-MPH-220, is a

potent and highly selective inhibitor of fast skeletal muscle myosin-2, (R)-MPH-220 exhibits a

significantly weaker inhibitory effect. This document collates the available quantitative data,

details the experimental methodologies used for its characterization, and visualizes the

relevant biological and experimental pathways.

Executive Summary
MPH-220 is a next-generation muscle relaxant that directly targets the myosin motor protein,

offering a distinct mechanism of action compared to centrally acting muscle relaxants.[1] Its

therapeutic potential lies in its remarkable selectivity for fast skeletal muscle myosin-2 isoforms,

thereby avoiding off-target effects on cardiac, smooth, and non-muscle myosins.[1] This

selectivity is conferred by a single amino acid difference in the drug-binding pocket between

myosin isoforms. However, the inhibitory activity of MPH-220 is highly dependent on its

stereochemistry. The S(-) enantiomer is the primary active form, demonstrating potent inhibition

of fast skeletal myosin. In contrast, the R(+) enantiomer, (R)-MPH-220, is substantially less

active, exhibiting a fourfold weaker effect on muscle force relaxation.[1]

Data Presentation: Quantitative Selectivity of MPH-
220

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15603137?utm_src=pdf-interest
https://www.benchchem.com/product/b15603137?utm_src=pdf-body
https://www.benchchem.com/product/b15603137?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7596007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7596007/
https://www.benchchem.com/product/b15603137?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7596007/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The inhibitory activity of MPH-220 across various myosin-2 isoforms has been quantified using

actin-activated ATPase assays. The half-maximal inhibitory concentrations (IC50) from these

experiments are summarized below. It is important to note that these values were determined

for the potent S(-) enantiomer. The IC50 for (R)-MPH-220 is expected to be significantly higher.

Myosin Isoform Source
IC50 of (S)-MPH-
220 (μM)

Notes

Skeletal Myosin-2

(Fast)
Rabbit Psoas Muscle 0.3 ± 0.03

High sensitivity to

inhibition.

Skeletal Myosin-2

(Slow) / β-Cardiac

Myosin

Porcine Heart Left

Ventricle
> 100

Essentially no

inhibition observed.

Smooth Muscle

Myosin-2
Chicken Gizzard > 100

No significant

inhibition.

Non-Muscle Myosin-

2A (NM2A)
Human (expressed) > 100

No significant

inhibition.

Non-Muscle Myosin-

2B (NM2B)
Human (expressed) > 100

No significant

inhibition.

Non-Muscle Myosin-

2C (NM2C)
Human (expressed) > 100

No significant

inhibition.

β-Cardiac Myosin Human (expressed) > 100

Confirms lack of

cardiac off-target

activity.

Data sourced from Gyimesi M, et al. Cell. 2020 Oct 15;183(2):335-346.e13.

Mechanism of Action and Selectivity
MPH-220 binds to the blebbistatin-binding cavity of the myosin motor domain, a pocket that is

crucial for the conformational changes that drive muscle contraction.[1] The compound

stabilizes the myosin in a pre-powerstroke, actin-detached state, thus inhibiting the ATPase

cycle and preventing force generation.
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The high selectivity for fast skeletal myosin isoforms is attributed to a key amino acid residue

within this binding pocket. Fast skeletal myosins possess a leucine residue at this position,

which accommodates the morpholino group of MPH-220.[2] In contrast, cardiac, smooth, and

non-muscle myosin isoforms have a bulkier phenylalanine residue at the equivalent position,

which creates a steric clash with MPH-220, preventing high-affinity binding and inhibition.[1]

Experimental Protocols
The determination of MPH-220's selectivity relies on two primary experimental procedures: the

purification of myosin isoforms and the subsequent actin-activated ATPase activity assays.

Purification of Myosin Isoforms
Objective: To isolate pure and active myosin-2 isoforms from various tissue sources or

expression systems.

Protocol for Tissue-Sourced Myosin (e.g., Rabbit Psoas, Porcine Ventricle):

Tissue Homogenization: Muscle tissue is minced and homogenized in a low-salt buffer (e.g.,

containing KCl, phosphate buffer, MgCl2, and protease inhibitors) to extract myofibrils.

Myosin Extraction: The myofibrillar pellet is washed and then resuspended in a high-salt

extraction buffer (e.g., containing high concentrations of KCl, phosphate buffer, ATP, and

DTT) to solubilize myosin.

Actin Removal: The solution is centrifuged at high speed to pellet the actin filaments and

other insoluble components.

Ammonium Sulfate Precipitation: Myosin is precipitated from the supernatant by the gradual

addition of ammonium sulfate. The protein pellet is collected by centrifugation.

Dialysis: The myosin pellet is redissolved in a high-salt buffer and dialyzed extensively

against a low-salt buffer to induce the formation of myosin filaments.

Clarification: The filament solution is clarified by centrifugation to remove any aggregated

protein.
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Final Purification: The myosin is further purified using techniques like ion-exchange

chromatography or gel filtration to ensure high purity. Protein concentration and purity are

assessed by SDS-PAGE.

Actin-Activated ATPase Inhibition Assay
Objective: To measure the rate of ATP hydrolysis by a specific myosin isoform in the presence

of actin and to determine the inhibitory effect of (R)-MPH-220.

Protocol:

Reaction Mixture Preparation: A reaction buffer is prepared containing imidazole, KCl,

MgCl2, and EGTA at a physiological pH (typically 7.4).

Protein Preparation: Purified myosin subfragment-1 (S1) and filamentous actin (F-actin) are

added to the reaction buffer.

Inhibitor Addition: Varying concentrations of (R)-MPH-220 (or its enantiomer/racemic mixture)

dissolved in a suitable solvent (e.g., DMSO) are added to the reaction mixture. Control

reactions receive the solvent alone.

Initiation of Reaction: The reaction is initiated by the addition of ATP.

Measurement of Phosphate Release: The rate of ATP hydrolysis is determined by measuring

the amount of inorganic phosphate (Pi) released over time. This is typically done using a

colorimetric method, such as the malachite green assay, which forms a colored complex with

Pi that can be measured spectrophotometrically at approximately 650 nm.[3]

Data Analysis: The ATPase activity (rate of Pi release) is plotted against the inhibitor

concentration. The data are fitted to a dose-response curve to calculate the IC50 value,

which represents the concentration of the inhibitor required to reduce the enzyme activity by

50%.

Mandatory Visualizations
Myosin ATPase and Inhibition Cycle

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15603137?utm_src=pdf-body
https://www.benchchem.com/product/b15603137?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5091952/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Myosin ATPase Cycle

Inhibition Pathway

Myosin-ATP
(Actin Detached)

Myosin-ADP-Pi
(Pre-Powerstroke)

ATP Hydrolysis

Actin-Myosin-ADP-Pi
(Weakly Bound)

+ Actin

Myosin-ADP-Pi-MPH220
(Inhibited State)

Binding

Actin-Myosin-ADP
(Post-Powerstroke)

Pi Release
(Powerstroke)

Actin-Myosin
(Rigor)ADP Release

+ ATP
(Detachment)

(R)-MPH-220

Blocked

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Preparation

ATPase Inhibition Assay

Data Analysis

Source Tissue
(e.g., Rabbit Psoas, Porcine Heart)

Homogenization & Extraction

Myosin Purification
(Chromatography, Dialysis)

Purity & Activity Check
(SDS-PAGE)

Actin Purification

Assay Setup:
Myosin + Actin + Buffer

Initiate with ATP

(R)-MPH-220
(Serial Dilutions)

Measure Pi Release
(Colorimetric Assay)

Plot Activity vs.
[Inhibitor]

Dose-Response Curve Fitting

Determine IC50 Value

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15603137?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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